Diethylpropion - 90-84-6

Diethylpropion

Catalog Number: EVT-258997
CAS Number: 90-84-6
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diethylpropion is an aromatic ketone that is propiophenone in which one of the hydrogens alpha- to the carbonyl is substituted by a diethylamino group. A central stimulant and indirect-acting sympathomimetic, it is an appetite depressant and is used as the hydrochloride as an anoretic in the short term management of obesity. It has a role as an appetite depressant. It is a tertiary amine and an aromatic ketone. It is functionally related to a propiophenone.
Diethylpropion is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Stimulants substance.
A appetite depressant considered to produce less central nervous system disturbance than most drugs in this therapeutic category. It is also considered to be among the safest for patients with hypertension. (From AMA Drug Evaluations Annual, 1994, p2290)
Diethylpropion is a Sympathomimetic Amine Anorectic. The physiologic effect of diethylpropion is by means of Appetite Suppression, and Increased Sympathetic Activity.
Diethylpropion is a sympathomimetic amine and anorectic agent used for the short-term therapy of obesity. Diethylpropion has not been linked to either serum enzyme elevations or to clinically apparent acute liver injury.
Diethylpropion is an amphetamine derivative and a sympathomimetic stimulant with anti-obesity and appetite-suppressant properties. Diethylpropion stimulates neurons to release and maintain high levels of catecholamines including dopamine and norepinephrine resulting in a suppression of hunger signals and appetite. This agent may also indirectly affect leptin-neuropeptide Y (NPY) neurotransmission, which exerts control on metabolic processes such as food intake and body weight homeostasis. Via elevated catecholamine, diethylpropion indirectly elevates leptin levels in the brain, which in turn inhibits production of NPY, a potent stimulator of feeding behavior, thereby preventing the initiation of eating, increasing energy expenditure, and decreasing fat storage.
Diethylpropion is only found in individuals that have used or taken this drug. It is a appetite depressant considered to produce less central nervous system disturbance than most drugs in this therapeutic category. It is also considered to be among the safest for patients with hypertension. (From AMA Drug Evaluations Annual, 1994, p2290)Diethylpropion is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine. High levels of these catecholamines tend to suppress hunger signals and appetite. Diethylpropion (through catecholamine elevation) may also indirectly affect leptin levels in the brain. It is theorized that diethylpropion can raise levels of leptin which signal satiety. It is also theorized that increased levels of the catecholamines are partially responsible for halting another chemical messenger known as neuropeptide Y. This peptide initiates eating, decreases energy expenditure, and increases fat storage.
See also: Diethylpropion Hydrochloride (has salt form).
Overview

Diethylpropion is a sympathomimetic amine primarily used as an appetite suppressant in the treatment of obesity. It is classified as a controlled substance in many countries due to its potential for abuse and dependence. The compound is known chemically as 1-phenyl-2-diethylamino-1-propanone and has the molecular formula C13H19NOC_{13}H_{19}NO with a molecular weight of approximately 219.3 g/mol . Diethylpropion is often marketed under various brand names, including Tenuate and Anorex.

Synthesis Analysis

Methods

Diethylpropion can be synthesized through several methods, the most common being the reaction of propiophenone with diethylamine. This process typically requires a reducing agent, such as lithium aluminum hydride, to facilitate the formation of the desired product. The reaction is conducted under controlled conditions, often involving anhydrous solvents to enhance yield and purity.

Industrial Production: In industrial settings, diethylpropion hydrochloride is produced by reacting propiophenone with diethylamine hydrochloride in the presence of a reducing agent. The resulting mixture undergoes purification processes, including recrystallization and filtration, to achieve high purity levels.

Technical Details

The synthesis involves careful control of reaction conditions such as temperature and solvent choice to optimize yield. The use of reducing agents is crucial for converting ketones into secondary amines, which is a key step in producing diethylpropion.

Molecular Structure Analysis

Diethylpropion features a unique molecular structure characterized by its phenyl group attached to a propanone backbone with two ethyl groups on the nitrogen atom. The structural formula can be represented as:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

Data

  • IUPAC Name: 1-phenyl-2-diethylamino-1-propanone
  • CAS Number: 90-84-6
  • Molecular Weight: 219.3 g/mol
  • Melting Point: Approximately 60 °C
  • Boiling Point: 250 °C (decomposes)

The compound's structure contributes to its pharmacological properties, particularly its ability to cross the blood-brain barrier and affect neurotransmitter levels .

Chemical Reactions Analysis

Diethylpropion participates in various chemical reactions, including:

Types of Reactions

  1. Oxidation: Diethylpropion can be oxidized to form corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: It can undergo reduction to yield secondary amines, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The compound can also participate in substitution reactions at the aromatic ring, leading to various derivatives when treated with halogens or nitrating agents.

Technical Details

The oxidation and reduction processes are essential for modifying diethylpropion for specific applications in research and pharmaceuticals. Substitution reactions allow for the synthesis of analogs that may exhibit different pharmacological profiles .

Mechanism of Action

Diethylpropion acts primarily as a sympathomimetic agent, stimulating the release of catecholamines such as dopamine and norepinephrine. This action suppresses hunger signals by enhancing satiety through neurotransmitter modulation .

Process

The mechanism involves:

  • Stimulation of Neurons: Diethylpropion stimulates adrenergic receptors in the central nervous system.
  • Increased Neurotransmitter Levels: It increases levels of neurotransmitters that regulate appetite and energy expenditure.
  • Potential Effects on Leptin: There may be indirect effects on leptin levels, a hormone involved in regulating energy balance and hunger signaling .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Reactivity: Reacts with strong oxidizing agents; should be handled with care due to its potential for forming reactive intermediates during synthesis .
Applications

Diethylpropion has several applications across different fields:

Scientific Uses

  1. Pharmaceutical Research: Investigated for its efficacy in treating obesity and related metabolic disorders.
  2. Analytical Chemistry: Used as a reference compound in chromatographic methods for drug analysis.
  3. Biological Studies: Explored for its effects on neurotransmitter release and appetite suppression mechanisms .

Medical Applications

Diethylpropion is utilized in weight loss medications due to its appetite-suppressing properties. It has been studied extensively for safety and efficacy in clinical trials involving obese or overweight individuals, showing significant results compared to placebo treatments .

Historical Context and Evolution of Diethylpropion in Obesity Pharmacotherapy

Early Development and Structural Analogues to Amphetamine Derivatives

Diethylpropion (chemical name: 1-phenyl-2-diethylamino-1-propanone hydrochloride) emerged as a structural analogue of amphetamine derivatives during the mid-20th century when researchers sought to develop effective appetite suppressants with reduced stimulant properties and abuse potential. Unlike amphetamine, diethylpropion features a ketone group replacing the alpha-methyl group and diethylamino substitution instead of a methylamino group, significantly altering its pharmacological profile [2] [5]. This molecular redesign aimed to retain the anorectic effects of amphetamine while minimizing central nervous system stimulation and addiction potential. The compound was developed during a period when obesity was increasingly recognized as a medical condition requiring pharmacological intervention, marking a shift from purely behavioral approaches to weight management [1].

The structural modifications in diethylpropion resulted in distinct metabolic pathways and pharmacological actions compared to its amphetamine predecessors. Diethylpropion functions as a prodrug, undergoing extensive hepatic metabolism to produce two major active metabolites: the N-dealkylated metabolite (ethylpropion) and the reduced metabolite (diethylnorephedrine) [3] [5]. These metabolites exhibit preferential activity on norepinephrine pathways rather than dopamine systems, explaining the compound's reduced abuse liability compared to amphetamines. Yu et al. demonstrated that the N-dealkylated metabolite is approximately ten times more potent at the norepinephrine transporter than at the dopamine transporter, creating a neurochemical profile that suppresses appetite without producing significant euphoria or reinforcing effects characteristic of earlier sympathomimetic appetite suppressants [5].

Table 1: Structural Comparison of Diethylpropion and Related Compounds

CompoundCore StructureR1 GroupR2 GroupAbuse Potential
AmphetaminePhenethylamine-CH3-HHigh
PhenterminePhenyl-tertiary-butylamine-CH3-CH3Moderate
DiethylpropionPhenyl-alkylketone-C2H5-C2H5Low
MazindolImidazo-isoindoleTricyclic structureN/ALow

During the 1950s-1970s, diethylpropion was studied alongside numerous structural analogues as researchers explored structure-activity relationships in anorectic agents. Mazindol, though chemically distinct as an imidazo-isoindole derivative, shared similar norepinephrine reuptake inhibition properties [6] [8]. Phentermine represented a closer structural analogue, differing primarily in its shorter alkyl chain (methyl groups versus diethylpropion's ethyl groups) and lack of ketone moiety [9]. These subtle molecular variations translated to significant clinical differences: while phentermine demonstrated stronger stimulant properties, diethylpropion exhibited a more favorable cardiovascular profile and lower incidence of insomnia according to clinical trials from the period [8] [9].

Chronology of Regulatory Approvals and Global Adoption Patterns

Diethylpropion's regulatory journey began with its approval by the U.S. Food and Drug Administration (FDA) in 1959 for short-term obesity management, making it one of the earliest prescription weight loss agents authorized in the United States [2] [9]. This approval occurred during a period of relatively permissive pharmacological oversight, preceding the stringent efficacy and safety requirements established by the Kefauver-Harris Amendment of 1962 [1] [4]. Unlike amphetamine derivatives approved earlier, diethylpropion received classification as a Schedule IV controlled substance under the Controlled Substances Act, reflecting its lower abuse potential compared to Schedule II anorectics like amphetamine itself [2].

The global adoption pattern of diethylpropion reveals significant geographical disparities rooted in divergent regulatory philosophies:

  • United States: Maintained approval as a short-term adjunct (several weeks) for obesity management in patients with BMI ≥30 kg/m² or ≥27 kg/m² with comorbidities, with prescribing restrictions [2] [4]
  • European Union: Market withdrawal recommended by the European Medicines Agency (EMA) in 2000 due to unfavorable risk-benefit assessment, along with phentermine and mazindol [7] [9]
  • Latin America: Brazil initially banned diethylpropion in 2011 (RDC No. 52) only to reverse this decision following political pressure, while Mexico, Chile, and others maintained approval [6] [7]
  • Asia: Limited approval with Japan authorizing mazindol but not diethylpropion, reflecting region-specific risk evaluations [9]

Table 2: Regulatory Status Timeline of Diethylpropion

YearRegulatory EventJurisdictionKey Considerations
1959Initial FDA approvalUnited StatesShort-term obesity management
1970Schedule IV classificationUnited StatesControlled Substances Act
2000Market withdrawal recommendedEuropean UnionUnfavorable risk-benefit profile
2011Registration canceled (RDC 52)BrazilSafety concerns and irrational use patterns
2014Marketing reinstated with restrictions (RDC 506)BrazilPolitical intervention (Chamber of Deputies)

Brazil's regulatory controversy exemplifies the tension between scientific assessment and socio-political factors in obesity pharmacotherapy. The Brazilian Health Surveillance Agency (ANVISA) initially canceled diethylpropion's registration in 2011 due to concerns about irrational use patterns, cardiovascular risks, and insufficient long-term efficacy data [7]. This decision followed reports that Brazil ranked among the world's highest consumers of appetite suppressants, with documented use without medical indication or prescription among college students [7]. However, professional societies like the Brazilian Association for the Study of Obesity and Metabolic Syndrome (ABESO) successfully lobbied legislators, arguing that withdrawal left economically disadvantaged obese patients without treatment alternatives. This led to a legislative decree (No. 273/2014) overriding ANVISA's decision and reinstating diethylpropion with enhanced prescribing restrictions [7].

The regulatory divergence between major agencies reflects fundamental differences in benefit-risk calculus. The FDA maintained diethylpropion's approval based on clinical trial data showing approximately 3.0 kg greater weight loss compared to placebo over 6-52 weeks, deemed meaningful for certain patient populations despite modest efficacy [9] [10]. Conversely, EMA evaluators emphasized the absence of long-term cardiovascular outcome data and concerning safety signals in post-marketing surveillance when recommending withdrawal [4] [7]. This schism illustrates how identical pharmacological data can yield opposing regulatory determinations based on differing thresholds for acceptable risk in chronic weight management.

Paradigm Shifts in Appetite Suppressant Research (1950s–Present)

The development and evolution of diethylpropion reflect broader paradigm shifts in appetite suppressant research across seven decades. Initial pharmacological strategies (1950s-1960s) focused primarily on norepinephrine and dopamine reuptake inhibition, with researchers screening amphetamine derivatives for anorectic effects while attempting to minimize stimulant properties [1] [8]. Diethylpropion emerged from this empirical approach, representing a successful attenuation of amphetamine's stimulant effects through targeted molecular modifications. During this period, weight loss medications were evaluated primarily through short-term efficacy studies (typically ≤12 weeks) with minimal assessment of metabolic parameters or long-term health outcomes [1] [6].

The 1970s-1990s witnessed two critical shifts: first, the recognition of serotonin's role in appetite regulation led to developing serotonergic agents like fenfluramine and dexfenfluramine [1] [8]. Second, regulatory standards elevated following the Kefauver-Harris Amendment, requiring robust demonstration of efficacy beyond placebo in controlled trials. Diethylpropion's continued market presence during this era reflects its established efficacy profile, with a 1983 meta-analysis of 13 studies confirming its superiority over placebo (mean difference: 3.0 kg weight loss) despite methodological limitations in primary studies [9] [10]. Research during this period began exploring combination therapies, most notably fenfluramine-phentermine (Fen-Phen), though diethylpropion was rarely included in such combinations.

The 21st century introduced three transformative paradigms in obesity pharmacotherapy that contextualized diethylpropion's role:

  • Neurohormonal Integration: The discovery of leptin (1994) and subsequent elucidation of gut-brain neuroendocrine axes shifted research toward targeted hormone modulation rather than broad monoamine reuptake inhibition [1] [4]. This new understanding positioned older anorectics like diethylpropion as relatively non-specific agents within a complex appetite regulatory system. The development of GLP-1 receptor agonists (e.g., liraglutide, semaglutide) represents the clinical application of this paradigm [4].

  • Chronic Disease Management Model: Obesity reconceptualization as a chronic disease necessitating long-term treatment challenged diethylpropion's FDA-approved indication for "short-term use." Real-world prescribing patterns revealed widespread off-label long-term use, while clinical studies demonstrated persistent weight loss with extended therapy (mean 10.6% weight loss at 12 months) [9] [10]. This disconnect between labeling and practice highlighted regulatory frameworks lagging behind clinical understanding of obesity as a chronic condition.

  • Precision Medicine Approaches: Research into predictors of treatment response revealed that diethylpropion's efficacy varies significantly between individuals. Early weight loss (≥4 lbs in first 4 weeks) predicts long-term success, while comorbidities like diabetes associate with reduced response [10]. Additionally, circadian administration timing significantly influences efficacy, with animal studies demonstrating greater weight reduction when administered during active phases (equivalent to daytime in nocturnal rodents) [3]. Modern pharmacogenetic investigations seek to identify polymorphisms in catecholamine pathways that might predict diethylpropion response, potentially revitalizing this classic agent through personalized prescribing approaches.

Recent research innovations have refined our understanding of diethylpropion's mechanism beyond simple "appetite suppression." Gutierrez et al. demonstrated that diethylpropion's efficacy substantially improves when combined with high-fat dietary restriction in rodent models, suggesting nutrient composition modifies drug effects [3]. Neuroimaging studies reveal differential activation in hypothalamic appetite centers and reward pathways following diethylpropion administration compared to placebo, providing physiological correlates to its anorectic effects [3] [5]. These findings position diethylpropion within contemporary obesity neuroscience rather than dismissing it as a historical artifact.

Table 3: Evolution of Appetite Suppressant Research Paradigms

EraDominant ParadigmKey DevelopmentsDiethylpropion's Position
1950s-1960sEmpirical amphetamine modificationCatecholamine reuptake inhibitorsNovel agent with reduced abuse potential
1970s-1990sSerotonin-targeted agentsFenfluramine, dexfenfluramineEstablished alternative to phentermine
2000s-2010sNeurohormonal modulationLeptin discovery, GLP-1 agonistsPerceived as non-specific "legacy drug"
2020s-PresentPrecision medicine approachesPharmacogenetics, neural circuitry mappingCandidate for personalized therapy based on predictors

Diethylpropion's persistence in formularies despite successive therapeutic paradigms underscores its unique pharmacological niche. Unlike sibutramine (withdrawn 2010 for cardiovascular risk) or rimonabant (withdrawn 2009 for psychiatric effects), diethylpropion maintained an acceptable safety profile within its indicated use [4] [9]. Its continued relevance illustrates how first-generation obesity pharmacotherapy agents adapted through evolving regulatory landscapes and scientific understanding while maintaining a role in specific patient populations who respond favorably to catecholamine-mediated appetite suppression.

Properties

CAS Number

90-84-6

Product Name

Diethylpropion

IUPAC Name

2-(diethylamino)-1-phenylpropan-1-one

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

XXEPPPIWZFICOJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)C(=O)C1=CC=CC=C1

Solubility

White or creamy white, small crystals or crystalline powder; characteristic, mildly aromatic odor; 1 g sol in: about 0.6 mL water, about 0.6 ml chloroform, 1 ml absolute methanol, 1 ml alcohol; practically insoluble in ether /Diethylpropion hydrochloride/
1.22e+00 g/L

Synonyms

2-Diethylaminopropiophenone
Amfepramon
Amfepramone
Anorex
Delgamer
Diethylpropion
Diethylpropion Hydrochloride
Dietil retard
Dietil-retard
Dietilretard
Hydrochloride, Diethylpropion
Ifa Norex
Lipomin
Maruate
Modératan
Neobes
Nobesine
Norex, Ifa
Phepranon
Préfamone
Propion
Regenon
Regibon
Tenuate
Tepanil

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.